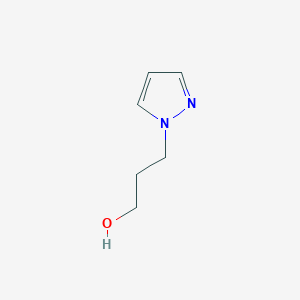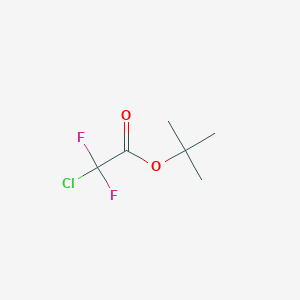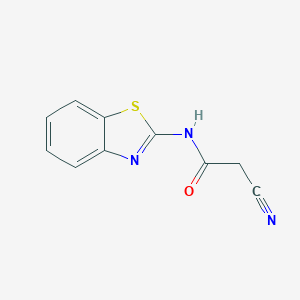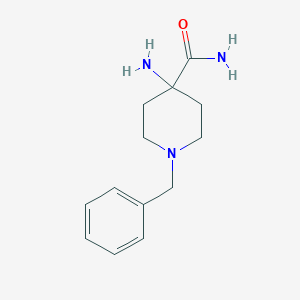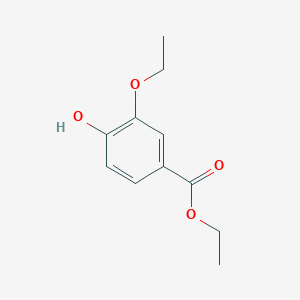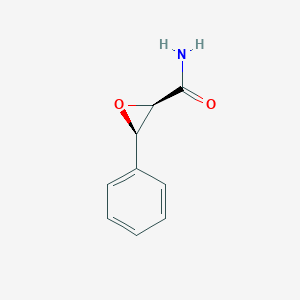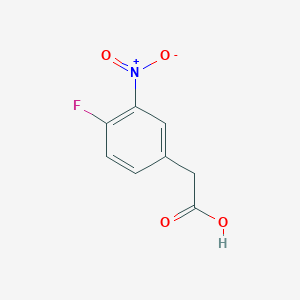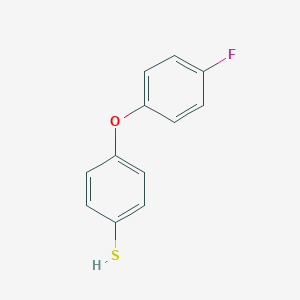![molecular formula C8H12O2 B067105 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) CAS No. 180787-43-3](/img/structure/B67105.png)
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI), commonly known as bicyclo[3.1.0]hexan-2-one, is a bicyclic organic compound. It is a colorless, volatile liquid with a pleasant odor. This compound is used in various scientific research applications due to its unique properties.1.0]hexan-2-one.
Mechanism Of Action
The mechanism of action of bicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical And Physiological Effects
Bicyclo[3.1.0]hexan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any toxic effects on human health.
Advantages And Limitations For Lab Experiments
Bicyclo[3.1.0]hexan-2-one has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also a versatile compound and can be used in various scientific research applications. However, its limitations include its volatility and flammability, which can make it difficult to handle in large quantities.
Future Directions
There are several future directions for the research on bicyclo[3.1.0]hexan-2-one. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Further research can also be done to explore its potential as a flavoring agent in the food industry. Additionally, more research can be done to explore its potential as a solvent in organic synthesis.
Conclusion:
In conclusion, bicyclo[3.1.0]hexan-2-one is a versatile compound that has several scientific research applications. It can be easily synthesized and has several advantages for lab experiments. Its mechanism of action is not well understood, and more research is needed to explore its potential in various scientific research applications.
Synthesis Methods
Bicyclo[3.1.0]hexan-2-one can be synthesized by the Diels-Alder reaction between cyclopentadiene and ethyl vinyl ketone. This reaction results in the formation of a bicyclic intermediate, which can be hydrolyzed to obtain bicyclo[3.1.0]hexan-2-one.
Scientific Research Applications
Bicyclo[3.1.0]hexan-2-one has been used in various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. Bicyclo[3.1.0]hexan-2-one has been used as a flavoring agent in the food industry. It has also been used as a solvent in organic synthesis.
properties
CAS RN |
180787-43-3 |
|---|---|
Product Name |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1 |
InChI Key |
NITSFWZMDUVHTB-BIIVOSGPSA-N |
Isomeric SMILES |
CC(=O)C[C@@H]1CC[C@H]2[C@@H]1O2 |
SMILES |
CC(=O)CC1CCC2C1O2 |
Canonical SMILES |
CC(=O)CC1CCC2C1O2 |
synonyms |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



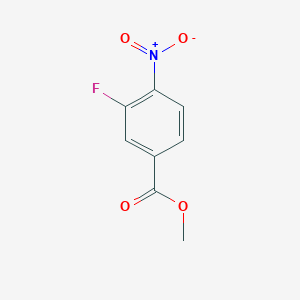
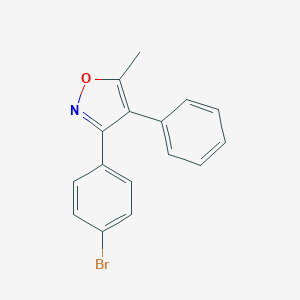
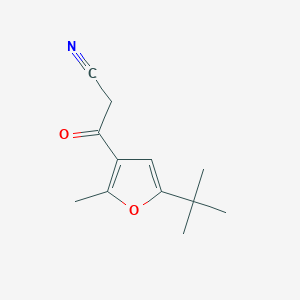
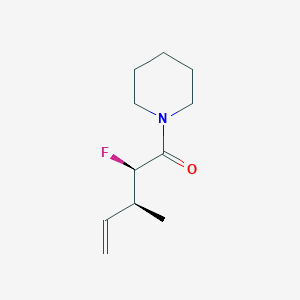
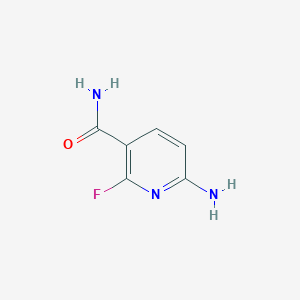
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
